2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide
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Overview
Description
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide is a chemical compound that belongs to the class of acetamides It features a chloro group attached to an acetamide moiety, which is further connected to a 1,3-dimethyl-1H-pyrazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide typically involves the reaction of 2-chloroacetamide with 1,3-dimethyl-1H-pyrazole-5-carbaldehyde under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide or ethanol.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include amines and other reduced forms.
Scientific Research Applications
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the pyrazole moiety can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,4-dinitrophenyl)acetamide: Similar in structure but contains a dinitrophenyl group instead of the pyrazole moiety.
N-(1,3-dimethyl-1H-pyrazol-5-yl)methylacetamide: Lacks the chloro group, which affects its reactivity and applications.
Uniqueness
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide is unique due to the presence of both the chloro and pyrazole groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[(2,5-dimethylpyrazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-6-3-7(12(2)11-6)5-10-8(13)4-9/h3H,4-5H2,1-2H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYVPGZZRDPMIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CNC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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